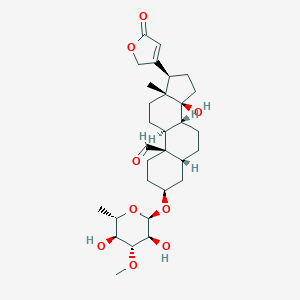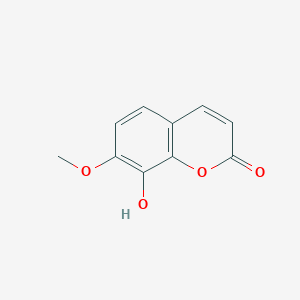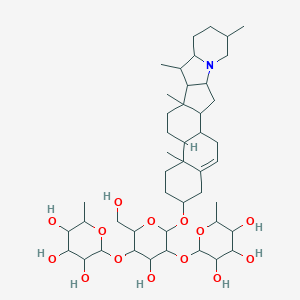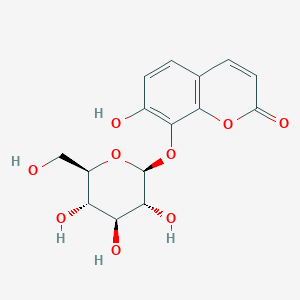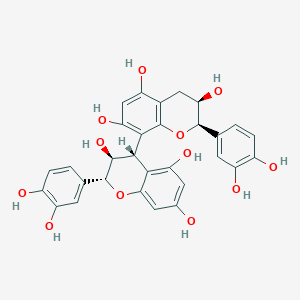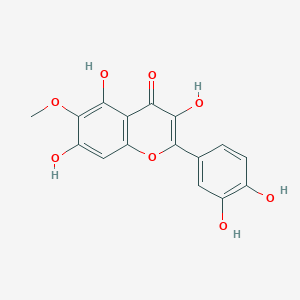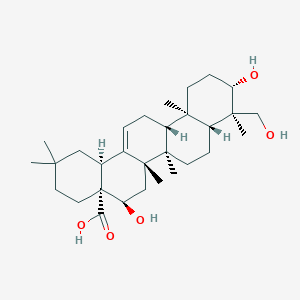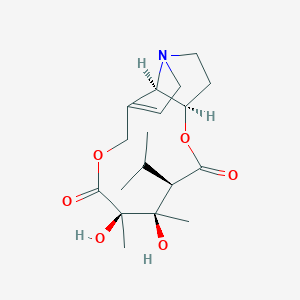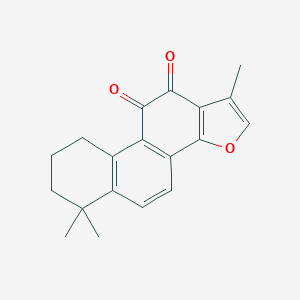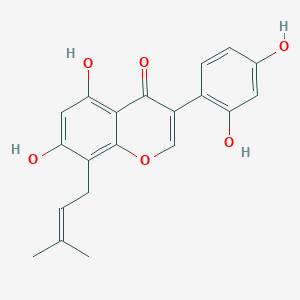natural-products
-
Peruvoside
- Cat. No.:
- B190475
- CAS No.:
- 1182-87-2
- Molecular Formula:
- C30H44O9
- Molecular Weight:
- 548.7 g/mol
Description -
8-Hydroxy-7-methoxy-2H-1-benzopyran-2-one
- Cat. No.:
- B190332
- CAS No.:
- 19492-03-6
- Molecular Formula:
- C10H8O4
- Molecular Weight:
- 192.17 g/mol
Description -
alpha-Chaconine
- Cat. No.:
- B190788
- CAS No.:
- 20562-03-2
- Molecular Formula:
- C45H73NO14
- Molecular Weight:
- 852.1 g/mol
Description -
Daphnetin-8-glucoside
- Cat. No.:
- B190903
- CAS No.:
- 20853-56-9
- Molecular Formula:
- C15H16O9
- Molecular Weight:
- 340.28 g/mol
Description -
Procyanidin B4
- Cat. No.:
- B190321
- CAS No.:
- 29106-51-2
- Molecular Formula:
- C30H26O12
- Molecular Weight:
- 578.5 g/mol
Description -
Patuletin
- Cat. No.:
- B190373
- CAS No.:
- 519-96-0
- Molecular Formula:
- C16H12O8
- Molecular Weight:
- 332.26 g/mol
Description -
Caulophyllogenin
- Cat. No.:
- B190760
- CAS No.:
- 52936-64-8
- Molecular Formula:
- C30H48O5
- Molecular Weight:
- 488.7 g/mol
Description -
Trichodesmine
- Cat. No.:
- B190315
- CAS No.:
- 548-90-3
- Molecular Formula:
- C18H27NO6
- Molecular Weight:
- 353.4 g/mol
Description -
Tanshinone Iia
- Cat. No.:
- B190491
- CAS No.:
- 568-72-9
- Molecular Formula:
- C19H18O3
- Molecular Weight:
- 294.3 g/mol
Description -
2,3-Dehydrokievitone
- Cat. No.:
- B190344
- CAS No.:
- 74161-25-4
- Molecular Formula:
- C20H18O6
- Molecular Weight:
- 354.4 g/mol
Description
